2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid is a complex organic compound belonging to the class of amino acids and derivatives. It features a unique structure characterized by an amino acid backbone with additional functional groups, which contribute to its biological activities. This compound is also recognized for its potential applications in various scientific fields, including biochemistry and pharmacology.
This compound can be classified as an amino acid derivative, specifically a keto acid due to the presence of a carbonyl group adjacent to an amino group. Its classification falls under the broader category of organic compounds known as short-chain keto acids and derivatives, which typically contain fewer than six carbon atoms in their alkyl chain .
The synthesis of 2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid generally involves multi-step organic synthesis techniques. These methods can include:
These steps are crucial for obtaining a high yield of the desired product while minimizing by-products.
The molecular formula for 2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid is . The structural features include:
The compound's structure can be represented in various formats, including:
NCC(C(=O)O)C(=O)NCC(=O)C
InChI=1S/C7H12N2O4/c8-3(6(10)11)1-2-4(9)5(8)7(12)13/h3H,1-2,4H2,(H,10,11)(H,12,13)
These representations are vital for computational modeling and predicting chemical behavior .
2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid can participate in several chemical reactions typical of amino acids, including:
These reactions are significant for understanding its reactivity profile and potential applications in biological systems.
The mechanism of action for 2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid primarily involves its interactions with biological targets, such as enzymes and receptors. Key aspects include:
Understanding these interactions is critical for exploring therapeutic applications and safety profiles.
The physical properties of 2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid include:
Chemical properties include:
These properties are essential for predicting behavior in biological systems and during synthesis .
2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid has several potential applications in scientific research:
These applications highlight the compound's significance in advancing scientific knowledge and therapeutic strategies.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: